nor-4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 19-nor-4-androstene-3,17-dione typically involves multiple steps, starting from a suitable precursor. One common method involves the hydrolysis of a precursor compound, followed by hydrogenation and condensation reactions. For instance, a method disclosed in a patent involves using a compound as an initial raw material, undergoing hydrolysis, hydrogenation, and condensation reactions to yield 19-nor-4-androstene-3,17-dione .
Industrial Production Methods
Industrial production of 19-nor-4-androstene-3,17-dione often focuses on optimizing yield and purity while minimizing costs and environmental impact. The method mentioned above achieves a high-purity product with a total molar yield of 83% or higher, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
19-nor-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 19-nor-4-androstene-3,17-dione can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
19-nor-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: It serves as a tool for studying steroid metabolism and hormone action.
Medicine: It is investigated for its potential therapeutic effects, including its use in hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 19-nor-4-androstene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors, which are involved in regulating various physiological processes. This binding activates a cascade of molecular events that lead to the compound’s biological effects .
Comparison with Similar Compounds
19-nor-4-androstene-3,17-dione can be compared with other similar compounds, such as:
Androstane: The parent compound from which 19-nor-4-androstene-3,17-dione is derived.
Testosterone: A naturally occurring androgen hormone with similar structural features.
Norethindrone: A synthetic progestin with structural similarities to 19-nor-4-androstene-3,17-dione.
Properties
Molecular Formula |
C14H18N4O4 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
KIWSYRHAAPLJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.